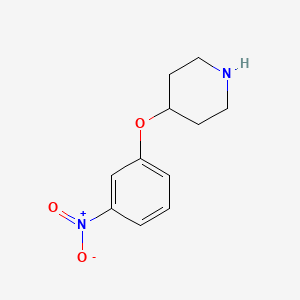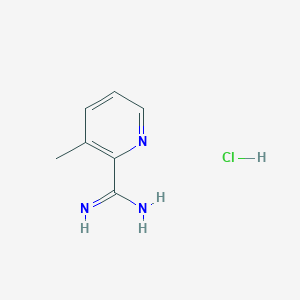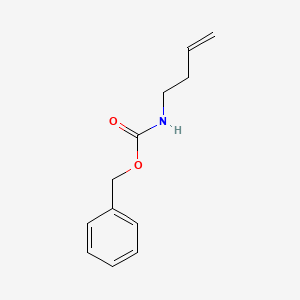
2-(Benzyloxy)-4-bromo-1-methoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(Benzyloxy)-4-bromo-1-methoxybenzene often involves halogenation reactions, as seen in the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols, which is strongly affected by the electronegativity of a benzyl substituent . Additionally, the synthesis of complex molecules like 2,5-bis(4'-bromo-2',5'-dimethoxyphenylvinylene)-1-methoxy-4-(2'-ethylhexyloxy) benzene involves multi-step reactions including formylation, bromination, and Horner-Wittig-Emmons reactions .
Molecular Structure Analysis
The molecular structure of related compounds can be deduced from studies such as the one on 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, where the planarity of the fused-ring system and the perpendicular orientation of the bromobenzene ring are highlighted . These structural details are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Chemical reactions involving methoxybenzene derivatives can be complex. For instance, iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . The reactivity of the methoxy group and the influence of substituents on the aromatic ring are important factors in these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzene derivatives can be inferred from studies on similar compounds. For example, the light-emitting performance of a green light-emitting monomer was investigated, showing maximum absorption and fluorescence at specific wavelengths . The bromination sites on ambident nucleophiles like 2-methoxybenzylidenefluorenes also provide insights into the reactivity and properties of the methoxy group in the presence of other substituents .
Aplicaciones Científicas De Investigación
1. Synthesis of Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-bromo-1-methoxybenzene, is used as a reagent for the synthesis of benzyl ethers and esters . This reagent is mild, convenient, and in some cases uniquely effective .
- Methods of Application: The active reagent is produced in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) is critical .
- Results or Outcomes: This methodology has been extended to the synthesis of other arylmethyl ethers .
2. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Results or Outcomes: The outcome of the reaction depends upon the distance between the two groups in the starting compound .
3. Environmental and Biological Detection
- Application Summary: Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.
- Methods of Application: The specific methods of application are not detailed in the source.
- Results or Outcomes: The specific results or outcomes are not detailed in the source.
4. Further Studies on the [1,2]-Wittig Rearrangement
- Application Summary: Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Results or Outcomes: The outcome of the reaction depends upon the distance between the two groups in the starting compound .
5. Convenient Method for Preparing Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
6. Asymmetric Wittig Rearrangement
- Application Summary: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been further studied. Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
- Results or Outcomes: More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .
7. Synthesis of Other Arylmethyl Ethers
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of other arylmethyl ethers .
- Methods of Application: This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .
- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFXGGNLPNBCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565305 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
CAS RN |
78504-28-6 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

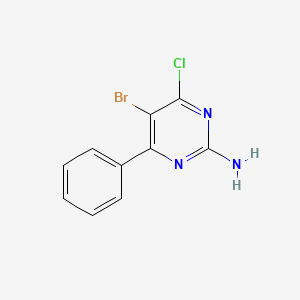
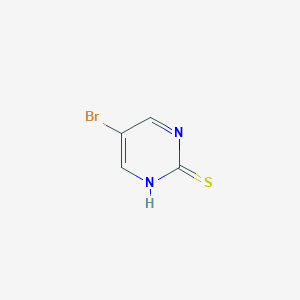
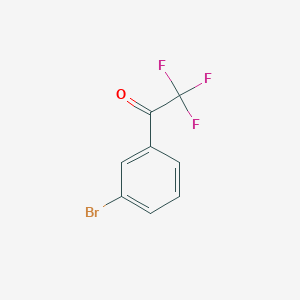
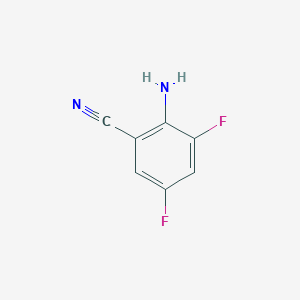
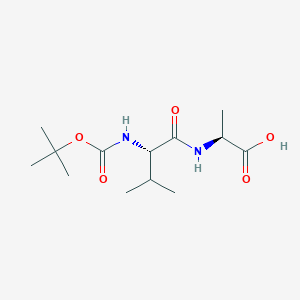
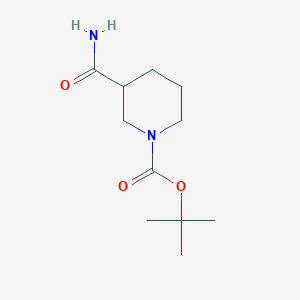

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)
